2,3-Dimethyl-7-azaindole
Overview
Description
2,3-Dimethyl-7-azaindole is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Mechanism of Action
- SRC plays a crucial role in cancer development and progression, making it an attractive target for anticancer therapies .
- This inhibition leads to decreased cell proliferation and migration, ultimately impacting cancer progression .
- The affected pathways include:
- In cancer cells, this leads to tumor growth inhibition and potentially increased sensitivity to other therapies .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2,3-Dimethyl-7-azaindole has been found to interact with various enzymes and proteins. For instance, it has been used in the design of SRC inhibitors, which are important in the regulation of cellular processes . The compound’s interaction with these biomolecules often involves π-interactions and hydrogen bonds .
Cellular Effects
In cellular processes, this compound has been shown to have antiproliferative effects, particularly on the MCF-7 breast cancer cell line . It influences cell function by interacting with key cellular signaling pathways and can impact gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of these involves binding interactions with biomolecules. For example, it has been found to lodge within the adenosine-binding pocket of the DDX3, a member of the DEAD-box helicase family . This interaction, which involves key residues Tyr200 and Arg202 from the Q-motif, is facilitated by π-interactions and hydrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-7-azaindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare this compound . These methods typically involve the use of alkyl and aryl substituted derivatives, which are subjected to cyclization reactions to form the desired pyrrolo[2,3-b]pyridine structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale syntheses, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-7-azaindole undergoes various chemical reactions, including nitration, nitrosation, bromination, and iodination . These reactions typically occur at the 3-position of the pyridine ring, although nitration at the 2-position has also been observed.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used reagents.
Nitrosation: Nitrous acid is typically employed.
Bromination and Iodination: Bromine and iodine, often in the presence of a catalyst, are used.
Major Products: The major products of these reactions include nitrated, nitrosated, brominated, and iodinated derivatives of this compound, which can be further utilized in various chemical applications.
Scientific Research Applications
. Some key areas include:
Medicinal Chemistry: This compound and its derivatives have shown potent activity against fibroblast growth factor receptors, making them promising candidates for cancer therapy.
Biological Research: It has been used to study the inhibition of specific kinases, such as TNIK, which are involved in various cellular processes.
Materials Science: The unique structural properties of 2,3-Dimethyl-7-azaindole make it a valuable scaffold for designing new materials with specific electronic and optical properties.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different substitution patterns.
Pyrrolopyrazine derivatives: These compounds also contain a fused pyrrole ring but differ in their biological activities and applications.
Uniqueness: 2,3-Dimethyl-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fibroblast growth factor receptors with high potency sets it apart from other similar compounds .
Properties
IUPAC Name |
2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-7(2)11-9-8(6)4-3-5-10-9/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNHEZZBSKBOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501553 | |
Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10299-69-1 | |
Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.